4-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
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Description
4-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C26H34N4O6S and its molecular weight is 530.64. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Synthesis
Research has explored various chemical reactions and synthesis processes involving compounds similar to 4-[[[2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid. For instance, studies by Gein & Mar'yasov (2015) and Meskini et al. (2011) have shown reactions of similar thiazole and pyrrolidine compounds leading to the formation of various heterocyclic structures Gein & Mar'yasov, 2015; Meskini et al., 2011.
Fluorescent Probes and Molecular Diagnosis
A notable application is in the development of fluorescent probes for molecular diagnosis. Fa et al. (2015) synthesized a fluorescent probe using a similar compound, demonstrating its utility in detecting β-amyloids, potentially aiding in Alzheimer's disease diagnosis Fa et al., 2015.
Antimicrobial and Antifungal Properties
Compounds structurally related to 4-[[[2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid have been explored for their antimicrobial and antifungal properties. Verma et al. (2003) and Tian et al. (2021) investigated thiazole derivatives, finding some to exhibit moderate to high antimicrobial and fungicidal activities Verma et al., 2003; Tian et al., 2021.
Potential in Anticancer Research
Maftei et al. (2013) synthesized natural product analogs bearing similar structures, testing them for antitumor activity. They found compound 7 to be potent against a panel of cancer cell lines, indicating potential applications in cancer research Maftei et al., 2013.
Synthesis of Novel Heterocyclic Compounds
Research by El-Sakka et al. (2014) and others has focused on synthesizing novel amino acid derivatives and heterocyclic compounds using thiazole and pyrrolidine structures, some of which exhibited antimicrobial activities El-Sakka et al., 2014.
Properties
IUPAC Name |
4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O6S/c1-15-22(37-14-28-15)17-7-5-16(6-8-17)12-27-24(35)19-11-18(31)13-30(19)25(36)23(26(2,3)4)29-20(32)9-10-21(33)34/h5-8,14,18-19,23,31H,9-13H2,1-4H3,(H,27,35)(H,29,32)(H,33,34)/t18-,19+,23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVGLJJVHAUZOZ-SELNLUPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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